molecular formula C8H16N4O2 B8671712 2-(4-acetylpiperazinyl)-N-aminoacetamide

2-(4-acetylpiperazinyl)-N-aminoacetamide

Cat. No. B8671712
M. Wt: 200.24 g/mol
InChI Key: KPABORHHRPCFAM-UHFFFAOYSA-N
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Patent
US07208513B2

Procedure details

The procedure described for Example 283 A was followed using methyl bromoacetate (1.5 g, 0.01 mol), 1-acetyl piperazine (1.4 g, 0.011 mol), and potassium carbonate (1.52 g, 0.011 mol). After one day, an additional 0.3 equivalent of methyl bromoacetate was added to the reaction. The crude material was taken up in approximately 2 mL of ethanol and hydrazine was added to the solution (0.25 mL, 0.008 mol). This was heated in a sealed tube at 85° C. for 4 hours. The solvent was removed to yield the title compound (1.6 g, 80% yield). 1H NMR (DMSO-d6) δ 9.0 (s, 1H), 4.2 (br s, 2H), 3.5 (m, 4H), 2.9 (s, 2H), 2.4 (m, 4H), 2.0 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Seven
Yield
80%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5]C)=O.[C:7]([N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)(=[O:9])[CH3:8].C(=O)([O-])[O-].[K+].[K+].[NH2:22][NH2:23]>C(O)C>[C:7]([N:10]1[CH2:15][CH2:14][N:13]([CH2:2][C:3]([NH:22][NH2:23])=[O:5])[CH2:12][CH2:11]1)(=[O:9])[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC(=O)OC
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC
Step Five
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
solution
Quantity
0.25 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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